REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)[CH2:4][CH2:3]1.O.NN>C(O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
502 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
187.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The nesulting mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethanol (1 l)
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CUSTOM
|
Details
|
evaporated, under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |